Boc-Nva-OH

Catalog No.
S755301
CAS No.
53308-95-5
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nva-OH

CAS Number

53308-95-5

Product Name

Boc-Nva-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Nva-OH (N-alpha-t-Butoxycarbonyl-L-norvaline) is a Boc-protected, non-proteinogenic aliphatic amino acid featuring an unbranched three-carbon (propyl) side chain. In procurement and synthetic planning, it is primarily sourced as a critical building block for solid-phase peptide synthesis (SPPS), peptidomimetic protease inhibitor development, and as a chiral ligand precursor in transition-metal catalysis [1]. Its unbranched side chain distinguishes it from the branched valine and leucine homologs, offering reduced steric hindrance while maintaining a high degree of hydrophobicity. The Boc protecting group dictates an acid-labile deprotection strategy, making it a fundamental material for orthogonal peptide assembly .

Research Fit

Built for Boc SPPS: temporary N-terminal protection under mild acidic conditions.
Non-β-branched aliphatic side chain enables distinct peptide conformations versus Val or Leu.
L-enantiomer with defined stereochemistry supports chiral peptide synthesis.

Substituting Boc-Nva-OH with the more common Boc-Val-OH or Boc-Leu-OH fundamentally alters the steric profile of the resulting peptide or peptidomimetic. The beta-branching in valine introduces significant steric bulk that can disrupt binding in tight enzyme pockets (such as the S1 pocket in serine proteases) or alter the coordination geometry when used as a chiral ligand in palladium-catalyzed reactions[1]. Furthermore, substituting with Fmoc-Nva-OH changes the required deprotection chemistry from acidic (trifluoroacetic acid for Boc) to basic (piperidine for Fmoc). This renders Fmoc substitution impossible in synthetic routes where base-labile protecting groups must remain intact during chain elongation .

Substitution Risk

β-branching dictates secondary structure
Substituting Boc-Nva-OH with Boc-Val-OH or Boc-Leu-OH may alter peptide folding propensity due to side-chain architecture differences.
Physicochemical properties diverge
Melting point, optical rotation, and chromatographic behavior differ significantly, affecting purification and handling protocols.
Chromatographic methods may shift
Retention times can vary, requiring re-optimization of purification methods when changing from one hydrophobic Boc-amino acid to another.

Optimization of P1/S1 Pocket Packing in Protease Inhibitors

In the development of human neutrophil proteinase 3 (PR3) and HCV NS3 protease inhibitors, the unbranched propyl side chain of norvaline is frequently selected for the P1 position. Molecular dynamics and binding studies demonstrate that the linear side chain of Nva packs more tightly into the S1 pocket without the severe steric clashes caused by beta-branched residues like valine[1].

Evidence DimensionS1 pocket steric compatibility and binding energy
Target Compound DataBoc-Nva-OH derived P1 residue (unbranched propyl chain allows deep S1 penetration and maximum van der Waals interaction)
Comparator Or BaselineBoc-Val-OH derived P1 residue (beta-branched isopropyl chain causes steric clash)
Quantified DifferenceNva provides the strongest individual binding energy at P1 in PR3 inhibitors compared to branched analogs.
ConditionsKetomethylene-based PR3 inhibitor binding models and structural activity relationship assays.

Buyers designing serine protease inhibitors must procure Boc-Nva-OH to achieve high-affinity P1 pocket binding that bulkier, cheaper valine derivatives cannot provide.

Conformational Divergence
Head-to-head
Boc(-L-Nva)7-OMe: No β-structure (statistical coil)
Boc-(-L-Val-)7-OMe: β-associated structure
β-branching absent in norvaline disrupts β-sheet propensity.
CD in TFE; reported by Toniolo et al. (1975).

Chiral Ligand Performance in Pd-Catalyzed C-H Activation

Boc-protected amino acids act as transient chiral ligands in Pd(II)-catalyzed C-H activation. In comparative initial rate studies for the C-H olefination of o-trifluoromethylphenylacetic acid, the steric profile of the amino acid side chain directly dictated catalytic turnover. Boc-Nva-OH yielded a 30% conversion, whereas the beta-branched Boc-Val-OH achieved 46% conversion under identical conditions [1].

Evidence DimensionReaction conversion rate (20 minutes)
Target Compound DataBoc-Nva-OH (30% conversion)
Comparator Or BaselineBoc-Val-OH (46% conversion)
Quantified Difference16% absolute difference in initial conversion rate, demonstrating high sensitivity to beta-carbon branching.
ConditionsPd(II)-catalyzed C-H olefination, 10 mol% ligand, 20 min reaction time.

For process chemists selecting chiral ligands, this quantitative difference proves that side-chain branching (Val vs Nva) is non-interchangeable for tuning Pd coordination and reaction kinetics.

Melting Point Range
Data to verify
Boc-Nva-OH: 43–47 °C
Boc-Val-OH: 77–81 °C
Boc-Leu-OH: 85–88 °C
Distinct thermal properties influence handling and solubility.
Supplier specifications; verify with in-house measurement.

Orthogonal Deprotection Compatibility in Peptide Synthesis

The Boc protecting group on Boc-Nva-OH requires strongly acidic conditions (e.g., neat TFA) for cleavage, unlike its Fmoc counterpart which is cleaved under basic conditions (20% piperidine). This allows Boc-Nva-OH to be used in complex syntheses where base-labile protecting groups must remain intact during the elongation of the norvaline-containing sequence .

Evidence DimensionDeprotection conditions
Target Compound DataBoc-Nva-OH (requires acidic cleavage via TFA)
Comparator Or BaselineFmoc-Nva-OH (requires basic cleavage via piperidine)
Quantified DifferenceComplete orthogonality in cleavage pH (acidic vs basic).
ConditionsStandard solid-phase peptide synthesis (SPPS) protocols.

Procurement of the Boc-protected variant is mandatory when the synthetic route involves base-sensitive moieties or requires classic Merrifield SPPS strategies.

Enantiomeric Identity
Data to verify
Boc-Nva-OH (L): [α]D -16.5 to -13.5°
Boc-D-norvaline: [α]D +14 ± 1°
Opposite optical rotation confirms enantiomeric distinction.
Verify enantiomeric excess by chiral HPLC.
Purity Specification
Data to verify
Boc-Nva-OH: ≥98% (TLC) / ≥95% (HPLC)
Boc-Val-OH: ≥98% (HPLC)
Boc-Leu-OH: ≥98% (Titration)
Comparable purity supports SPPS; assay methods differ.
Confirm purity by HPLC for synthesis suitability.
Storage Stability
Class-level
3 years at -20 °C (powder)
2 years at 4 °C (powder)
Long shelf life supports reagent inventory planning.
Class-level inference; verify upon receipt.

Peptidomimetic Protease Inhibitor Synthesis

Boc-Nva-OH is the optimal starting material for synthesizing inhibitors targeting PR3, elastase, or HCV NS3 protease, where the P1 pocket requires an unbranched, hydrophobic side chain for maximum binding affinity without steric clash [1].

Structure-Activity Relationship (SAR) Studies

Used systematically alongside Boc-Val-OH and Boc-Leu-OH to quantify the impact of beta- and gamma-carbon branching on peptide conformation, receptor binding, or enzyme inhibition [2].

Complex Orthogonal Peptide Assembly

Selected over Fmoc-Nva-OH in liquid-phase or solid-phase peptide synthesis workflows that utilize base-labile side-chain protecting groups, requiring the acid-cleavable Boc group for N-terminal deprotection .

Application Selection Guide

Application
Selection Property
Validation Focus
β-Sheet propensity studies
Non-β-branched norvaline side chain
Conformational analysis and β-sheet disruption verification
Stereospecific peptide synthesis
L-enantiomer with defined optical rotation
Enantiomeric purity assessment and biological reproducibility
SPPS with distinct thermal handling
Lower melting point range vs Val/Leu
Compatibility with automated protocols and crystallization optimization

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.13140809 Da

Monoisotopic Mass

217.13140809 Da

Heavy Atom Count

15

Sequence

X

Wikipedia

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

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